

HPLC-UV Method for Quantification of Butoconazole Impurity 9

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Compound of Interest

Compound Name: *Butoconazole Impurity 9*

CAS No.: 98011-62-2

Cat. No.: B601251

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Application Note & Standard Operating Protocol (SOP)

Executive Summary

Butoconazole Nitrate (1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole) is a potent imidazole antifungal.[1] During synthesis and storage, it is susceptible to the formation of structurally related impurities, including regioisomers, hydrolysis products, and oxidation degradants.[1]

Impurity 9 (often designated in commercial standards catalogs such as Veeprho/LGC) typically refers to a specific process-related impurity or degradant that poses separation challenges due to its structural similarity to the parent compound.[1] Standard isocratic pharmacopoeial methods (USP/EP) often fail to adequately resolve such late-eluting or co-eluting species.

This guide presents a Gradient RP-HPLC Method optimized for the specific resolution of Impurity 9 from the Butoconazole main peak and other known related substances (e.g., alcohol precursors, des-chloro analogs).[1]

Key Method Attributes[3][5][6][7][8][9][10][11]

- Specificity: Baseline resolution ($R_s > 2.0$) between Butoconazole and Impurity 9.[2]
- Sensitivity: LOQ $< 0.05\%$ (reporting threshold).
- Robustness: Buffered mobile phase (pH 3.[1]0) to suppress silanol activity and ensure peak symmetry for basic imidazole moieties.[1]

Chemical Context & Method Strategy

The Challenge of Imidazole Analysis

Butoconazole contains a basic imidazole ring (

) and a lipophilic thio-ether chain.[1]

- Tailing Issues: At neutral pH, the imidazole nitrogen interacts with free silanols on the silica column, causing severe peak tailing.[1]
- Solution: We utilize an acidic mobile phase (pH 3.[1]0) to keep the imidazole fully protonated and use a "Base Deactivated" (End-capped) C18 column to minimize secondary interactions.

Method Development Logic

While the USP monograph utilizes an isocratic Methanol:Phosphate buffer (3:[1]1) for Assay, this is insufficient for Impurity Profiling.[1]

- Why Gradient? Impurity 9 is likely lipophilic.[1] An isocratic run would either elute it too late (broad peak, low sensitivity) or co-elute it with the solvent front if the organic modifier is too high.[1] A gradient starts at low organic strength to separate polar degradants and ramps up to elute Impurity 9 and the API sharply.[1]

Experimental Protocol

Instrumentation & Reagents

Category	Specification
HPLC System	Agilent 1260/Waters Alliance (or equivalent) with Quaternary Pump and PDA/UV Detector.[1]
Column	Inertsil ODS-3V or Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm).[1] Rationale: High surface area and dense end-capping prevent peak tailing.[1]
Reagents	Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (), Orthophosphoric Acid (85%), Milli-Q Water.[1]
Reference Standards	Butoconazole Nitrate (API Standard) and Butoconazole Impurity 9 (Certified Reference Material).[1][2]

Chromatographic Conditions

- Flow Rate: 1.2 mL/min[3]
- Wavelength: 229 nm (Optimized for Butoconazole absorption max).[1]
- Column Temperature: 40°C (Improves mass transfer and peak shape).[1]
- Injection Volume: 20 µL.
- Run Time: 45 Minutes.[1][4]

Mobile Phase Preparation

- Mobile Phase A (Buffer): Dissolve 2.72 g of in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.45 µm membrane.[1]
- Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Event
0.0	70	30	Equilibration
5.0	70	30	Isocratic Hold (Polar Impurities)
25.0	20	80	Linear Ramp (Elute API & Impurity 9)
35.0	20	80	Wash
36.0	70	30	Return to Initial

| 45.0 | 70 | 30 | Re-equilibration |

Standard & Sample Preparation[3]

Diluent Preparation

Mixture of Mobile Phase A and Acetonitrile (50:50 v/v).[1]

Stock Solutions

- Impurity 9 Stock (0.1 mg/mL): Weigh 5 mg of Impurity 9 standard into a 50 mL volumetric flask. Dissolve in 5 mL Acetonitrile and dilute to volume with Diluent.
- Butoconazole Stock (1.0 mg/mL): Weigh 50 mg of API into a 50 mL flask. Dissolve and dilute with Diluent.

System Suitability Solution (SSS)

Transfer 5 mL of Butoconazole Stock and 1 mL of Impurity 9 Stock into a 50 mL flask. Dilute to volume.

- Target: Contains 100 µg/mL API and 2 µg/mL Impurity 9 (2% spike).

Test Sample

Weigh 50 mg of sample (API or crushed tablet powder equivalent) into a 50 mL flask. Sonicate for 15 mins with 25 mL diluent. Cool and dilute to volume. Filter through 0.45 μ m PVDF filter.

Method Validation (ICH Q2 R1)

The following validation parameters must be verified to ensure the method is "fit for purpose."

System Suitability Criteria

Before releasing results, the HPLC system must pass these checks using the SSS:

- Resolution (): > 2.0 between Butoconazole and Impurity 9.
- Tailing Factor (): < 1.5 for Butoconazole peak.[1]
- Precision: %RSD of peak area < 2.0% (n=6 injections).

Linearity & Range

Prepare a 5-point calibration curve for Impurity 9 ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 0.75%).

- Acceptance: Correlation Coefficient ()
0.999.[1][5]

Accuracy (Recovery)

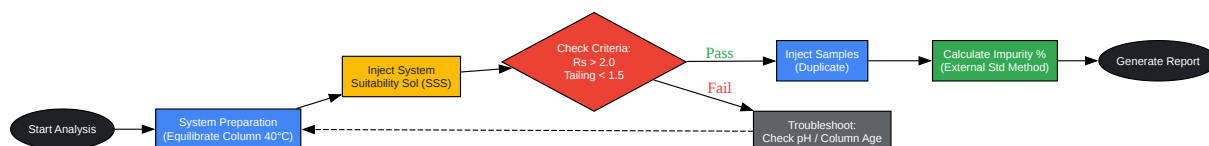
Spike Impurity 9 into a placebo or pure API matrix at three levels (50%, 100%, 150% of limit).

- Acceptance: Mean recovery between 90.0% – 110.0%.[1]

Visualizations

Method Lifecycle Workflow

This diagram illustrates the logical flow from method setup to final reporting, ensuring all critical control points are met.



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Caption: Operational workflow for **Butoconazole Impurity 9** quantification, including critical decision gates.

Impurity Calculation Logic

The quantification of Impurity 9 is performed using the External Standard Method to ensure accuracy, rather than area normalization which assumes equal response factors.[1]

[1]

Where:

- : Peak area of Impurity 9 in Sample.[1]
- : Peak area of Impurity 9 in Standard.[1]
- : Concentration of Standard (mg/mL).
- : Concentration of Sample (mg/mL).[1][6]
- : Potency of Impurity 9 Standard (decimal, e.g., 0.995).[1]

Troubleshooting Guide

Observation	Probable Cause	Corrective Action
Peak Tailing (> 1.5)	Silanol interactions; pH too high.[1]	Ensure Buffer pH is exactly 3. [1]0. Replace column if >1000 injections.[1]
Resolution Failure	Column degradation; Organic ratio error.	Check gradient mixing accuracy. Lower initial %B to 25%.
Baseline Drift	Temperature fluctuation; Impure ACN.[1]	Use column oven at 40°C. Use HPLC-grade ACN only.
Ghost Peaks	Carryover from previous run.[1]	Increase "Wash" step (80% B) duration in gradient.

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